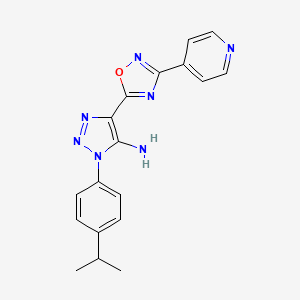![molecular formula C11H22N2O5 B2357731 (4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate CAS No. 1609388-31-9](/img/structure/B2357731.png)
(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate”, also known as Boc-4-amino-L-proline or Boc-A-Pro-OH, is a chemical compound with the CAS Number: 1609388-31-9 . It has a molecular weight of 262.31 and its IUPAC name is (2S,4S)-4-((tert-butoxycarbonyl)amino)-1-methylpyrrolidine-2-carboxylic acid hydrate .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O4.H2O/c1-11(2,3)17-10(16)12-7-5-8(9(14)15)13(4)6-7;/h7-8H,5-6H2,1-4H3,(H,12,16)(H,14,15);1H2/t7-,8-;/m0./s1 .Chemical Reactions Analysis
The Boc group can be removed from the compound under acidic conditions commonly with trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Ionic Liquids and Organic Molecule Extraction
Ionic liquids derived from Boc-protected amino acids have gained attention. These room-temperature ionic liquids (RTILs) exhibit unique properties due to the amino acid component. Boc-AAILs (amino acid ionic liquids) can be tailored for specific applications, such as solvent alternatives in organic synthesis. Their multiple reactive groups require careful handling, but they offer versatility in various chemical processes .
Chiral Crotylboration Reactions
Boc-proline plays a crucial role in chiral crotylboration reactions. When combined with crotylorganoboron compounds, it promotes anti-addition to N-(tert-butoxycarbonyl)amino aldehydes. The resulting products exhibit high diastereofacial selectivity. Researchers leverage this stereodifferentiation to access specific diastereomers with precision .
properties
IUPAC Name |
(2S,4S)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.H2O/c1-11(2,3)17-10(16)12-7-5-8(9(14)15)13(4)6-7;/h7-8H,5-6H2,1-4H3,(H,12,16)(H,14,15);1H2/t7-,8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMWHKOCLJXCQY-WSZWBAFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](N(C1)C)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate | |
CAS RN |
1609388-31-9 |
Source


|
| Record name | (4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methoxyphenyl)methyl]spiro[2H-indole-3,3'-azetidine];dihydrochloride](/img/structure/B2357649.png)
![Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate](/img/structure/B2357650.png)
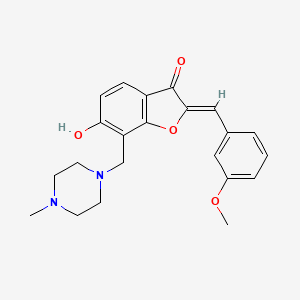
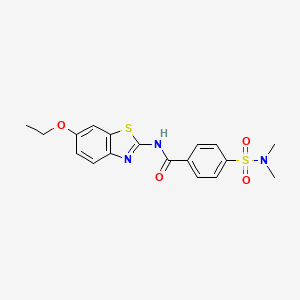
![3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid](/img/structure/B2357654.png)
![1-benzyl-6-oxo-N-[4-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2357657.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2357658.png)
![N-(4-bromophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2357662.png)
![2-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2357663.png)
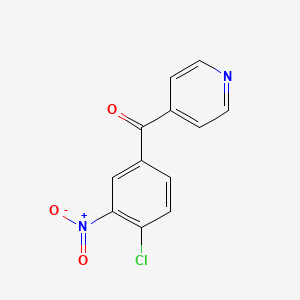
![3-(3,4-dimethoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2357666.png)
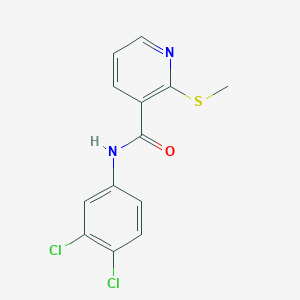
![methyl 2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate](/img/structure/B2357670.png)
